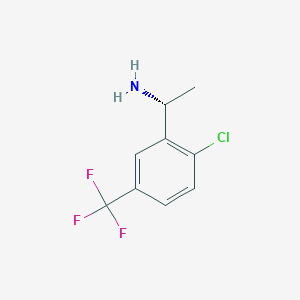
3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid is an organic compound that features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid typically involves the nitration of a fluorinated aromatic compound followed by the introduction of the dimethylpropanoic acid group. One common method starts with 2,4-difluoronitrobenzene as the raw material. Under the conditions of an aprotic polar solvent and an inorganic base, a condensation reaction is carried out with dimethyl malonate. This intermediate is then subjected to further reactions to introduce the dimethylpropanoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. These methods often employ micro packed-bed reactors filled with suitable catalysts to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: The major product is typically an amine derivative of the original compound.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic acid, 5-fluoro-2-nitrophenyl ester: Similar in structure but with a bromine atom instead of the dimethylpropanoic acid group.
2-(4-Fluoro-3-nitrophenyl)acetic acid: Similar in structure but with an acetic acid group instead of the dimethylpropanoic acid group.
Uniqueness
3-(5-Fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the fluorine and nitro groups on the phenyl ring, combined with the bulky dimethylpropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12FNO4 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13(16)17/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
DVWNAKQZOJILEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)


![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13597867.png)




![6-Oxa-2-azaspiro[3.6]decanehydrochloride](/img/structure/B13597896.png)



